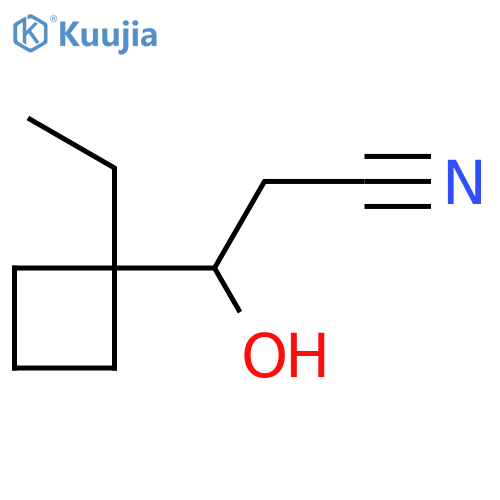

Cas no 2162854-71-7 (3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile)

3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile 化学的及び物理的性質

名前と識別子

-

- EN300-1770661

- 3-(1-ethylcyclobutyl)-3-hydroxypropanenitrile

- 2162854-71-7

- 3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile

-

- インチ: 1S/C9H15NO/c1-2-9(5-3-6-9)8(11)4-7-10/h8,11H,2-6H2,1H3

- InChIKey: BGJILGYRUURYOO-UHFFFAOYSA-N

- ほほえんだ: OC(CC#N)C1(CC)CCC1

計算された属性

- せいみつぶんしりょう: 153.115364102g/mol

- どういたいしつりょう: 153.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 44Ų

3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1770661-5.0g |

3-(1-ethylcyclobutyl)-3-hydroxypropanenitrile |

2162854-71-7 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1770661-2.5g |

3-(1-ethylcyclobutyl)-3-hydroxypropanenitrile |

2162854-71-7 | 2.5g |

$3025.0 | 2023-09-20 | ||

| Enamine | EN300-1770661-10g |

3-(1-ethylcyclobutyl)-3-hydroxypropanenitrile |

2162854-71-7 | 10g |

$6635.0 | 2023-09-20 | ||

| Enamine | EN300-1770661-0.05g |

3-(1-ethylcyclobutyl)-3-hydroxypropanenitrile |

2162854-71-7 | 0.05g |

$1296.0 | 2023-09-20 | ||

| Enamine | EN300-1770661-0.5g |

3-(1-ethylcyclobutyl)-3-hydroxypropanenitrile |

2162854-71-7 | 0.5g |

$1482.0 | 2023-09-20 | ||

| Enamine | EN300-1770661-5g |

3-(1-ethylcyclobutyl)-3-hydroxypropanenitrile |

2162854-71-7 | 5g |

$4475.0 | 2023-09-20 | ||

| Enamine | EN300-1770661-0.1g |

3-(1-ethylcyclobutyl)-3-hydroxypropanenitrile |

2162854-71-7 | 0.1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1770661-1.0g |

3-(1-ethylcyclobutyl)-3-hydroxypropanenitrile |

2162854-71-7 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1770661-10.0g |

3-(1-ethylcyclobutyl)-3-hydroxypropanenitrile |

2162854-71-7 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1770661-0.25g |

3-(1-ethylcyclobutyl)-3-hydroxypropanenitrile |

2162854-71-7 | 0.25g |

$1420.0 | 2023-09-20 |

3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile 関連文献

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrileに関する追加情報

Introduction to 3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile (CAS No. 2162854-71-7)

3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile (CAS No. 2162854-71-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif—a cyclobutyl ring substituted with an ethyl group and a hydroxylated nitrile functionality—has emerged as a versatile intermediate in the development of novel therapeutic agents. The presence of both a nitrile group and a hydroxyl moiety in its molecular framework provides a rich scaffold for further chemical modifications, making it a valuable building block in synthetic chemistry.

The structure-activity relationship (SAR) of 3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile has been extensively studied to understand its potential pharmacological effects. Research indicates that the compound exhibits promising biological activity, particularly in modulating enzyme kinetics and interacting with biological targets. The cyclobutyl substituent enhances lipophilicity, which is often critical for membrane permeability and target binding affinity, while the nitrile group can participate in hydrogen bonding or act as a leaving group in nucleophilic substitution reactions. These features make it an attractive candidate for drug discovery programs targeting neurological and inflammatory disorders.

In recent years, advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile with various protein targets. Studies suggest that this compound may interact with enzymes such as cytochrome P450s and kinases, which are key players in metabolic pathways and signal transduction cascades. The hydroxyl group, in particular, has been identified as a critical residue for binding interactions, potentially influencing the compound's efficacy and selectivity. These insights have guided the design of derivative compounds with enhanced pharmacokinetic profiles.

The synthesis of 3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile presents both challenges and opportunities for chemists. Traditional synthetic routes involve multi-step processes that require careful optimization to achieve high yields and purity. Recent methodologies have focused on catalytic asymmetric synthesis, leveraging transition metal catalysts to construct the cyclobutyl scaffold with high enantioselectivity. Additionally, green chemistry principles have been applied to develop more sustainable synthetic pathways, reducing waste and minimizing hazardous byproducts.

One of the most compelling applications of 3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile lies in its role as a precursor for biologically active molecules. Researchers have utilized this compound to synthesize analogs with improved solubility and reduced toxicity, which are essential criteria for clinical candidates. For instance, modifications of the nitrile group into amides or esters have yielded derivatives with enhanced receptor binding affinity, while alterations to the cyclobutyl ring have led to compounds with altered metabolic stability.

The pharmaceutical industry has shown particular interest in 3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile due to its potential as an intermediate in antiviral and anti-inflammatory drug candidates. Preliminary studies have demonstrated that certain derivatives exhibit inhibitory effects on viral proteases and inflammatory cytokines, suggesting therapeutic utility against diseases such as hepatitis B and rheumatoid arthritis. These findings underscore the importance of exploring novel scaffolds like this one for addressing unmet medical needs.

As research progresses, the applications of 3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile are expected to expand into other therapeutic areas, including oncology and neurology. The compound's structural flexibility allows for diverse functionalization strategies, enabling the creation of libraries of compounds for high-throughput screening. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this space, leveraging cutting-edge technologies such as organocatalysis and flow chemistry to streamline synthetic routes.

In conclusion, 3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile (CAS No. 2162854-71-7) represents a significant advancement in medicinal chemistry, offering a promising platform for drug discovery and development. Its unique structural features, combined with its biological activity and synthetic versatility, position it as a cornerstone compound in modern pharmaceutical research. Continued exploration of its derivatives and applications will undoubtedly yield novel therapeutic agents that address critical healthcare challenges.

2162854-71-7 (3-(1-Ethylcyclobutyl)-3-hydroxypropanenitrile) 関連製品

- 2566-59-8((+)-(1S,2R)-bicycloheptane-2-carboxylic acid)

- 2378502-92-0(5-Chloro-2-cyanophenyl fluoranesulfonate)

- 1156883-34-9(1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine)

- 1823275-22-4(tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate)

- 777908-48-2(6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid)

- 1203412-87-6(N-cyclohexyl-2-{1-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide)

- 2089702-05-4(methyl 2-amino-2-(2-methylpyridin-4-yl)acetate)

- 2408972-26-7(1-Benzyl-5-propan-2-yltriazol-4-amine;hydrochloride)

- 1897138-64-5(3-bromo-4-fluoro-5-methoxybenzonitrile)

- 2171713-99-6(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid)